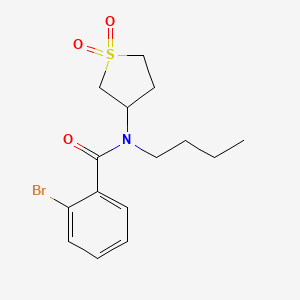![molecular formula C16H26N2O2S B2822258 1-{[5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone CAS No. 860611-31-0](/img/structure/B2822258.png)
1-{[5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{[5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone is a synthetic compound characterized by its unique structural elements: a 1,3,4-oxadiazole ring, a pentylcyclohexyl group, and an acetone moiety
科学的研究の応用
1-{[5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone finds applications across several research domains:
Chemistry: : Used as a building block for synthesizing complex molecules, particularly in the development of materials with unique electronic and photophysical properties.
Biology: : Serves as a probe for studying enzyme interactions due to its functional groups which can mimic biological substrates.
Medicine: : Explored for its potential in drug design, especially for its bioactive properties that could inhibit specific enzymes or receptors.
Industry: : Used in the development of advanced materials, including liquid crystals and polymers with tailored mechanical properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone involves multiple steps. A common route starts with the preparation of the 1,3,4-oxadiazole core. This core can be synthesized through a reaction involving hydrazides and carbon disulfide under basic conditions, forming a thiosemicarbazide intermediate, which is then cyclized to form the oxadiazole ring.
In parallel, the 4-pentylcyclohexyl group can be prepared via Friedel-Crafts alkylation, followed by appropriate functionalization to introduce the desired substituents. These intermediates are then coupled through a thioether bond formation, typically using a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF), followed by acetone introduction via alkylation.
Industrial Production Methods: Industrial-scale production follows similar synthetic routes but with optimized conditions for yield and purity. The use of continuous flow reactors and advanced separation techniques like chromatography can ensure the efficient production of the compound at larger scales.
化学反応の分析
Types of Reactions: 1-{[5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone can undergo various chemical reactions:
Oxidation: : It can be oxidized to form sulfoxides and sulfones, using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: : The oxadiazole ring can be selectively reduced under catalytic hydrogenation to produce amines.
Substitution: : Electrophilic and nucleophilic substitution reactions can occur, particularly on the oxadiazole ring and the cyclohexyl moiety.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing Agents: : Catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution Reagents: : Halides, Grignard reagents, etc.
Major Products Formed
Sulfoxides
Sulfones
Amines
Various substituted derivatives depending on the reactants used.
作用機序
The compound's effects are primarily due to its ability to interact with specific molecular targets:
Enzyme Inhibition: : The oxadiazole ring can mimic natural substrates, thus inhibiting enzyme activity by binding to the active site.
Receptor Binding: : The cyclohexyl moiety contributes to the compound's ability to bind to various receptors, potentially modulating biological pathways.
Pathways Involved: : Inhibition of metabolic enzymes, modulation of signaling pathways related to inflammation, and alteration of membrane dynamics due to its lipophilic character.
類似化合物との比較
When compared to other oxadiazole-based compounds, 1-{[5-(4-Pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetone stands out due to its specific structural features:
Similar Compounds
2,5-Dimethyl-1,3,4-oxadiazole
4-Phenyl-1,3,4-oxadiazole
2-(4-Hydroxyphenyl)-1,3,4-oxadiazole
Uniqueness: : The presence of the pentylcyclohexyl group and the acetone moiety adds unique steric and electronic properties that enhance its versatility in applications.
特性
IUPAC Name |
1-[[5-(4-pentylcyclohexyl)-1,3,4-oxadiazol-2-yl]sulfanyl]propan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O2S/c1-3-4-5-6-13-7-9-14(10-8-13)15-17-18-16(20-15)21-11-12(2)19/h13-14H,3-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLDWBATWVNPKQH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1CCC(CC1)C2=NN=C(O2)SCC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-(benzo[d][1,3]dioxol-5-yl)-7-methoxy-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine](/img/structure/B2822176.png)
![N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2822178.png)
![4-cyclobutyl-6-(4-{5H-pyrrolo[3,2-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B2822179.png)
![Methyl 5-[(4-propylphenoxy)methyl]furan-2-carboxylate](/img/structure/B2822180.png)
![2-[1-Methyl-5-(trifluoromethyl)pyrazol-4-yl]acetic acid](/img/structure/B2822181.png)
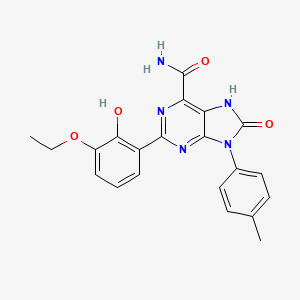
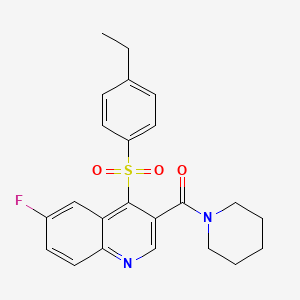

![methyl 2-((4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)butanoate](/img/structure/B2822189.png)
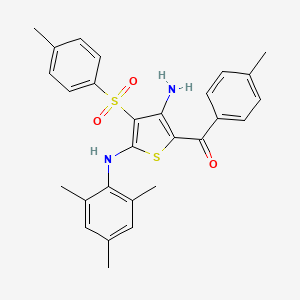

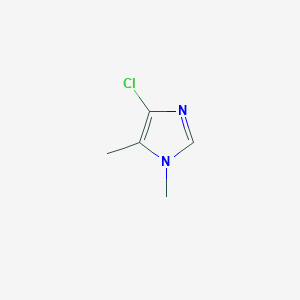
![3-Chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]propanamide](/img/structure/B2822195.png)
